QS-21

Description

QS21 is a purified, natural saponin isolated from the soapbark tree Quillaja saponaria Molina with potential immunoadjuvant activity. When co-administered with vaccine peptides, QS21 may increase total antitumoral vaccine-specific antibody responses and cytotoxic T-cell responses.

See also: Obi-821 (part of).

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5S,6S)-5-[(3S,5S,6S)-5-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H148O46/c1-13-36(3)46(126-54(102)25-41(98)24-47(37(4)14-2)127-80-62(110)58(106)49(30-94)128-80)23-40(97)26-55(103)131-69-39(6)125-82(73(65(69)113)136-79-64(112)60(108)68(38(5)124-79)132-78-67(115)70(45(100)32-122-78)133-84-75(116)91(120,34-96)35-123-84)138-85(119)92-22-21-86(7,8)27-43(92)42-15-16-51-87(9)19-18-53(88(10,33-95)50(87)17-20-89(51,11)90(42,12)28-52(92)101)130-83-74(137-81-63(111)59(107)57(105)48(29-93)129-81)71(66(114)72(135-83)76(117)118)134-77-61(109)56(104)44(99)31-121-77/h15,33,36-41,43-53,56-75,77-84,93-94,96-101,104-116,120H,13-14,16-32,34-35H2,1-12H3,(H,117,118)/t36-,37-,38-,39+,40-,41-,43-,44+,45+,46-,47-,48+,49-,50+,51+,52+,53-,56-,57-,58-,59-,60-,61+,62+,63+,64+,65-,66-,67+,68-,69-,70-,71-,72-,73+,74+,75-,77-,78-,79-,80+,81-,82-,83+,84-,87-,88-,89+,90+,91+,92+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHZYJAUECRAJM-DWSYSWFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(CC(=O)OC(CC(CC(=O)OC1C(OC(C(C1O)OC2C(C(C(C(O2)C)OC3C(C(C(CO3)O)OC4C(C(CO4)(CO)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)O)C(C)CC)O)OC1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C[C@@H](CC(=O)O[C@@H](C[C@@H](CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)O)[C@@H](C)CC)O)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H148O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318719 | |

| Record name | Stimulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1990.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141256-04-4 | |

| Record name | Stimulon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141256-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stimulon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141256044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stimulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QS-21-APIOSE ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LHL0S9KBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

QS-21 saponin adjuvant mechanism of action

An In-depth Technical Guide to the Mechanism of Action of the QS-21 Saponin Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a purified triterpene saponin from the bark of Quillaja saponaria, is a potent immunological adjuvant used in several licensed and investigational vaccines. Its efficacy stems from a multifaceted mechanism of action that powerfully enhances both cellular and humoral immunity. This compound stimulates antigen-presenting cells (APCs), promotes a robust Th1-biased immune response, and is a critical component of advanced adjuvant systems like AS01. This guide provides a detailed examination of the molecular and cellular pathways activated by this compound, summarizes key quantitative data, and presents representative experimental protocols for its study.

Core Immunological Principles of this compound Adjuvanticity

This compound is renowned for its ability to stimulate both major arms of the adaptive immune system: the Th1-type cellular response, crucial for eliminating intracellular pathogens, and the Th2-type humoral response, which drives antibody production.[1][2] Its primary targets are antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, which are essential for initiating the immune cascade.[1][3]

The core functions of this compound include:

-

Enhanced Antigen Uptake and Presentation: this compound facilitates the uptake and processing of co-administered antigens by APCs.[4] A key feature is its ability to promote cross-presentation, where exogenous antigens are presented on MHC class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs).[1][5]

-

APC Activation and Maturation: It directly activates APCs, leading to their maturation and the upregulation of co-stimulatory molecules necessary for T-cell activation.[3][6]

-

Induction of Cytokines and Chemokines: this compound stimulates the production of a wide array of pro-inflammatory cytokines and chemokines, which recruit other immune cells to the site of injection and shape the subsequent adaptive immune response.[3][5]

Molecular Mechanism of Action: A Step-by-Step Pathway

The action of this compound can be understood as a sequence of events beginning with its entry into the cell and culminating in broad immune activation.

Cellular Entry via Cholesterol-Dependent Endocytosis

This compound enters APCs through a cholesterol-dependent endocytic pathway.[1][4][6] Its amphiphilic nature is thought to facilitate interaction with cholesterol-rich domains in the cell membrane.[7] This active uptake mechanism is the critical first step for its intracellular activity.[6]

Lysosomal Destabilization and Cathepsin B Release

Following endocytosis, this compound traffics to lysosomes. Within this acidic compartment, it destabilizes the lysosomal membrane, potentially by forming pores through its interaction with membrane cholesterol.[1][6] This lysosomal membrane permeabilization (LMP) leads to the release of lysosomal contents, including the cysteine protease Cathepsin B, into the cytosol.[6]

Activation of Downstream Signaling Pathways

The events of lysosomal destabilization trigger at least two critical downstream signaling pathways:

A. Syk Kinase Activation: In human DCs, lysosomal destabilization is a prerequisite for the activation of the spleen tyrosine kinase (Syk).[6] Syk activation is essential for the subsequent transcriptional activation of pro-inflammatory genes.[6]

B. NLRP3 Inflammasome Activation: this compound is a potent activator of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][4][8] This multiprotein complex is a key component of the innate immune system. Activation requires two signals:

-

Signal 1 (Priming): Often provided by a Toll-like receptor (TLR) agonist, such as Monophosphoryl Lipid A (MPLA), which upregulates the expression of NLRP3 and pro-IL1B.[4][7] this compound alone is a weak inducer of this first signal.[7]

-

Signal 2 (Activation): Provided by this compound-induced lysosomal destabilization and Cathepsin B release. This triggers the assembly of the inflammasome complex (NLRP3, ASC, pro-caspase-1).

Assembled inflammasomes activate Caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[7][8][9]

Synergy with MPLA in the AS01 Adjuvant System

This compound is a key component of the Adjuvant System AS01, where it is co-formulated in liposomes with the TLR4 agonist MPLA.[10][11] This combination results in a potent synergistic effect, particularly for the induction of T-cell responses.[1][12]

The synergy arises from the distinct but complementary actions of the two components:

-

MPLA (Signal 1): Engages TLR4 to provide a strong priming signal, leading to NF-κB activation and the transcription of pro-inflammatory genes, including pro-IL1B and pro-IL18.[10]

-

This compound (Signal 2): Provides the second signal for inflammasome activation, leading to the processing and secretion of IL-1β and IL-18.[4][7]

This synergistic action results in a unique and powerful early cytokine profile, characterized by a rapid release of IFN-γ from innate immune cells in the draining lymph node.[1] This IFN-γ surge is critical for driving the robust, Th1-biased CD4+ T-cell response that is the hallmark of AS01-adjuvanted vaccines.[1][12]

Summary of Quantitative Data

The adjuvant effects of this compound have been quantified across numerous preclinical and clinical studies. The following tables summarize representative data on its impact on T-cell and antibody responses.

Table 1: Effect of this compound and AS01 on Antigen-Specific T-Cell Responses in Mice

| Antigen | Adjuvant | T-Cell Response Metric | Fold Increase vs. Adjuvant Alone | Reference |

|---|---|---|---|---|

| gE | AS01 (MPLA + this compound) | IFN-γ, IL-2 producing CD4+ T-cells | 8.7 (vs. This compound) | [1] |

| gE | AS01 (MPLA + this compound) | IFN-γ, IL-2 producing CD4+ T-cells | 7.5 (vs. MPLA) | [1] |

| HIV-1 gp120 | This compound | Th1 antigen-specific T-cells | Significantly higher in NLRP3-/- mice | [7][9] |

| HIV-1 gp120 | This compound | Th2 antigen-specific T-cells | Significantly higher in NLRP3-/- mice | [7][9] |

| Ovalbumin | AS01-like (MPLA + this compound) | Th1 Cytokine Profile (ex vivo) | Enhanced vs. Alum or Squalene |[5] |

Table 2: Effect of this compound on Antigen-Specific Antibody Titers

| Antigen | Adjuvant | Antibody Isotype | Observation | Reference |

|---|---|---|---|---|

| HIV-1 gp120 | This compound | IgG1 & IgG2c | Significantly higher in NLRP3-/- mice | [7][9] |

| HBsAg | This compound | IgG1 & IgG2c | Robust induction of both isotypes | [13] |

| gE | AS01 (MPLA + this compound) | Anti-gE antibodies | Additive effect (not synergistic) | [1] |

| Ovalbumin | AS01-like (MPLA + this compound) | IgG2c/IgG1 ratio | Superior to Alum or Squalene | [5] |

| Influenza | this compound (in Nanopatch) | Total IgG | 6 ng antigen + 1.5 µg this compound (Nanopatch) equivalent to 60 ng antigen + 10 µg this compound (IM) |[14] |

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vivo Immunization of Mice

This protocol describes a general workflow for assessing the immunogenicity of a this compound adjuvanted vaccine in a preclinical mouse model.

Protocol:

-

Animals: C57BL/6J female mice, 6–8 weeks of age, are used in groups of five or more.[15][16]

-

Vaccine Formulation:

-

Immunization Schedule:

-

Sample Collection:

-

Collect blood via tail or submandibular bleed at various time points to analyze serum antibody responses.

-

At the study endpoint (e.g., Day 72), euthanize mice and harvest spleens for T-cell analysis and blood for terminal serum collection.[15]

-

-

Analysis:

-

Humoral Response: Perform antigen-specific ELISA on collected sera to determine IgG, IgG1, and IgG2c antibody titers.

-

Cellular Response: Isolate splenocytes and re-stimulate them ex vivo with the target antigen. Analyze cytokine production (IFN-γ, IL-2, etc.) via Intracellular Cytokine Staining (ICS) with flow cytometry or by ELISpot assay.

-

In Vitro Inflammasome Activation Assay

This protocol outlines the stimulation of bone marrow-derived dendritic cells (BMDCs) or macrophages to measure this compound-induced inflammasome activation.[7][17]

Protocol:

-

Cell Preparation:

-

Generate murine bone marrow-derived dendritic cells (BMDCs) or macrophages from wild-type, Nlrp3 -/-, or Casp1 -/- mice.

-

Plate cells in 96-well plates at a density of 0.5-1.0 x 10^6 cells/mL.

-

-

Cell Stimulation (Two-Signal Model):

-

Priming (Signal 1): Stimulate cells with a TLR agonist like MPLA (e.g., 5 µg/mL) or LPS (e.g., 10 ng/mL) for 3-4 hours to upregulate pro-IL-1β.[7][17]

-

Activation (Signal 2): Add this compound (e.g., 2 µg/mL) to the primed cells.[7][17]

-

Include appropriate controls: media only, MPLA alone, this compound alone.

-

-

Incubation: Incubate cells for a defined period, typically 6 hours, at 37°C in a CO2 incubator.[7][17]

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

-

Cytokine Measurement:

-

Quantify the concentration of IL-1β, IL-18, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

IL-6 serves as a control for general inflammation and TLR activation, while IL-1β and IL-18 are specific readouts for inflammasome activity.[7]

-

Conclusion

The mechanism of action of the this compound saponin adjuvant is complex and robust, involving a coordinated series of cellular and molecular events. Its ability to enter APCs, destabilize lysosomes, and activate the NLRP3 inflammasome allows it to potently enhance antigen presentation and drive a strong Th1-biased cellular and humoral immune response. The synergy observed when this compound is combined with TLR agonists like MPLA in adjuvant systems such as AS01 highlights a rational approach to vaccine design, leveraging distinct innate immune pathways to generate superior adaptive immunity. A thorough understanding of these mechanisms is critical for the continued development of next-generation vaccines against cancer and infectious diseases.[3][18]

References

- 1. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amaranbiotech.com [amaranbiotech.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. invivogen.com [invivogen.com]

- 5. Chemical and biological characterization of vaccine adjuvant this compound produced via plant cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Development of a New Vaccine Adjuvant System Based on the Combination of the Synthetic TLR4 Agonist FP20 and a Synthetic this compound Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Development of a minimal saponin vaccine adjuvant based on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Preclinical Evaluation of this compound Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. desertking.com [desertking.com]

- 18. Natural and synthetic saponin adjuvant this compound for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Extraction and Purification of QS-21 from Quillaja saponaria Molina

For Researchers, Scientists, and Drug Development Professionals

Abstract

QS-21, a triterpenoid saponin extracted from the bark of the Chilean soapbark tree, Quillaja saponaria Molina, is a potent immunological adjuvant used in several licensed and investigational vaccines. Its ability to induce robust Th1 and Th2 immune responses makes it a critical component in the development of new and more effective vaccines. However, the extraction and purification of this compound to the high degree of purity required for clinical use is a complex and challenging process. This technical guide provides an in-depth overview of the methodologies for extracting and purifying this compound, a summary of the quantitative data associated with these processes, and a detailed look at its mechanism of action as a vaccine adjuvant.

Introduction

The demand for effective vaccine adjuvants that can enhance the immunogenicity of subunit and recombinant antigens has led to significant interest in natural compounds with immunostimulatory properties. Among these, this compound has emerged as a leading candidate due to its capacity to stimulate both humoral (Th2) and cell-mediated (Th1) immunity[1][2]. This compound is a member of the saponin family of glycosides and is found in the bark of Quillaja saponaria[3][4]. The purification of this compound from the crude bark extract is a multi-step process that aims to isolate this specific saponin from a complex mixture of other saponins and plant-derived molecules[5][6]. This guide will detail the common extraction and purification strategies, present the associated yields and purity levels, and illustrate the key experimental workflows and the signaling pathways through which this compound exerts its adjuvant effect.

Extraction of Saponins from Quillaja saponaria Bark

The initial step in obtaining this compound is the extraction of total saponins from the bark of Quillaja saponaria.

Aqueous Extraction

A common method for initial extraction is aqueous extraction. Milled bark of Quillaja saponaria is extracted with water to produce a crude saponin extract[7][8]. This crude extract typically contains a mixture of various saponins, including QS-7, QS-17, QS-18, and this compound, along with other compounds like tannins and polyphenols[7]. The concentration of this compound in the crude aqueous extract can range from 1 to 2.8 g/L[7][8].

Purification of this compound

The purification of this compound from the crude extract is a multi-step process often involving several chromatographic techniques to achieve the high purity required for pharmaceutical applications.

Initial Purification Steps

Before chromatographic separation, some initial purification steps can be employed to remove non-saponin components. These can include:

-

Polyvinylpyrrolidone (PVPP) Adsorption: This step is used to remove phenolic compounds from the crude extract[7].

-

Diafiltration/Ultrafiltration: These membrane-based techniques can be used to concentrate the saponin fraction and remove smaller impurities[7].

Chromatographic Purification

A combination of different chromatography techniques is typically used to isolate and purify this compound.

RP-HPLC is a cornerstone of this compound purification. The separation is based on the hydrophobicity of the different saponins[9][10].

-

Stationary Phases: C18 and C8 columns are commonly used[3][6].

-

Mobile Phases: A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution[6].

HILIC provides an orthogonal separation mechanism to RP-HPLC, separating compounds based on their hydrophilicity. This technique is particularly effective in separating the closely related saponin isomers found in Quillaja extracts[3][7][11].

Often, a combination of chromatographic steps is necessary to achieve high purity. A two-step orthogonal process, for instance, might involve a polar reversed-phase chromatography step followed by a HILIC step, which has been shown to yield this compound with over 97% purity[3][7][11].

Quantitative Data on this compound Extraction and Purification

The yield and purity of this compound can vary significantly depending on the methods used. The following tables summarize some of the reported quantitative data.

| Method | Starting Material | This compound Yield | This compound Purity | Reference |

| Silica Chromatography followed by RP-HPLC (C18) | Quil-A® | ~2% (w/w of Quil-A®) | Single peak with leading shoulder | [3][6] |

| Polar RP-Chromatography followed by HILIC | Commercially available Quillaja saponaria bark extract | High Yield | > 97% | [3][7][11] |

| PVPP Adsorption, Diafiltration, and RP-Chromatography | Crude aqueous extract of Q. saponaria bark | Not specified | ≥ 93% | [7] |

Table 1: Summary of this compound Purification Methods, Yields, and Purity.

| Analytical Technique | Purpose | Key Parameters | Reference |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantification and Purity Assessment | C18 or C4 column, UV detection at 210 nm, Acetonitrile/Water gradient with 0.1% Formic Acid or TFA | [3][6] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Quantification | Q-TOF MS, detection of [M-H]⁻ ion at m/z 1989.9 | [3][12][13] |

| Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) | Molecular Weight Determination | Negative ion mode | [6] |

Table 2: Analytical Techniques for the Characterization and Quantification of this compound.

Experimental Protocols

Laboratory-Scale Purification of this compound from Quil-A®

This protocol is adapted from Brunner et al.[6].

-

Preliminary Purification by Liquid Chromatography on Silica Gel:

-

Dissolve Quil-A® in a mixture of chloroform, methanol, and water.

-

Apply the solution to a silica gel column.

-

Elute with a stepwise gradient of increasing polarity using chloroform, methanol, and water mixtures.

-

Collect fractions and analyze by analytical HPLC to identify this compound containing fractions.

-

Pool the relevant fractions and evaporate the solvent.

-

-

Purification by Preparative RP-HPLC:

-

Dissolve the partially purified product in a minimal amount of the initial mobile phase.

-

Inject onto a C18 preparative HPLC column (e.g., 21.2 x 250 mm, 10 µm particle size).

-

Elute with a gradient of acetonitrile in water with 0.1% TFA. A typical gradient could be 5% to 45% acetonitrile over 3 minutes, then 45% to 53% over 20 minutes, followed by a wash with 100% acetonitrile.

-

Monitor the elution at 210 nm and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Two-Step Orthogonal Chromatographic Purification

This protocol is based on the method described by Qi and Fox[3][11].

-

Polar Reversed-Phase (RP) Chromatography:

-

Load a commercially available saponin-enriched extract of Quillaja saponaria bark onto a polar RP column.

-

Elute with a gradient of acetonitrile in water.

-

Collect the fraction enriched in this compound.

-

-

Hydrophilic Interaction Chromatography (HILIC):

-

Load the this compound enriched fraction from the first step onto a HILIC column.

-

Elute with a gradient of decreasing organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

Collect the purified this compound peak.

-

Lyophilize to obtain the final product with >97% purity.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Purification

Caption: A generalized workflow for the extraction and purification of this compound.

This compound Signaling Pathway: NLRP3 Inflammasome Activation

Caption: this compound activates the NLRP3 inflammasome in antigen-presenting cells.

This compound Signaling Pathway: Induction of Th1 and Th2 Responses

Caption: this compound promotes the differentiation of T-cells into Th1 and Th2 subtypes.

Mechanism of Action as a Vaccine Adjuvant

This compound is known to enhance the immune response to co-administered antigens through several mechanisms:

-

Activation of the NLRP3 Inflammasome: this compound can activate the NLRP3 inflammasome in antigen-presenting cells (APCs) like dendritic cells and macrophages[14][15][16]. This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. The release of these cytokines promotes a pro-inflammatory environment that enhances the immune response[14][15][16].

-

Induction of Th1 and Th2 Responses: this compound is a potent inducer of both Th1 and Th2 responses[1][2][17]. The Th1 response is characterized by the production of cytokines like IFN-γ and IL-2, which are crucial for cell-mediated immunity and the activation of cytotoxic T lymphocytes. The Th2 response involves the production of cytokines such as IL-4 and IL-5, which are important for stimulating B cells to produce antibodies, leading to a strong humoral immune response[1][2][17].

-

Antigen Presentation: It is hypothesized that this compound may facilitate the uptake of antigens by APCs, possibly through interactions with cell surface lectins via its carbohydrate domains, leading to enhanced antigen presentation and subsequent T and B cell activation[1].

Conclusion

The extraction and purification of this compound from Quillaja saponaria Molina is a critical process for the manufacturing of modern vaccines. While challenging, advancements in chromatographic techniques, such as the use of orthogonal methods like RP-HPLC and HILIC, have enabled the production of highly pure this compound. Understanding the intricate details of these purification processes, as well as the underlying mechanism of action of this compound as an adjuvant, is essential for the continued development of novel and effective vaccines against a wide range of infectious diseases and cancer. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in this endeavor.

References

- 1. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant this compound with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. api.unil.ch [api.unil.ch]

- 7. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]

- 8. WO2019106191A1 - Saponin extraction - Google Patents [patents.google.com]

- 9. labcluster.com [labcluster.com]

- 10. hamiltoncompany.com [hamiltoncompany.com]

- 11. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant this compound with High Purity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Liquid Chromatography High-Resolution Tandem Mass Spectrometry Method to Quantify this compound Adjuvant and Its Degradation Products in Liposomal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants* | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to QS-21: Molecular Structure and Immune Stimulation

This technical guide provides a comprehensive overview of the saponin adjuvant this compound, detailing its complex molecular structure and the intricate mechanisms by which it stimulates the immune system. The information presented herein is intended to support research and development efforts in the field of vaccine and immunotherapy development.

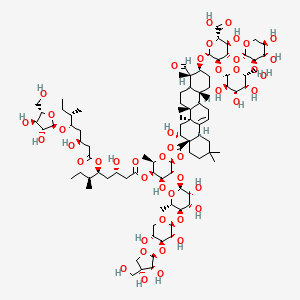

Molecular Structure of this compound

This compound is a purified, water-soluble triterpene glycoside extracted from the bark of the South American tree, Quillaja saponaria Molina[1][2]. It is a member of the saponin family of compounds and is known for its potent adjuvant activity[1][2]. The molecular formula of this compound is C92H148O46, with a molecular weight of approximately 1990.15 g/mol [3][4][].

The structure of this compound is amphipathic and can be characterized by four principal domains[6][7]:

-

A central triterpene core: This hydrophobic core is composed of quillaic acid[2][6][7].

-

A branched trisaccharide: This hydrophilic sugar chain is attached to the C3 oxygen of the triterpene core[2][6][7].

-

A linear tetrasaccharide: This second hydrophilic sugar chain is linked to the C28 carboxylate group of the triterpene core[2][6][7].

-

A glycosylated acyl chain: This hydrophobic component is attached to the fucose moiety of the linear tetrasaccharide via a hydrolytically labile ester linkage[2][6].

This compound is not a single molecular entity but a mixture of two principal isomeric molecules that differ in the terminal sugar of the linear tetrasaccharide chain: this compound-Apiose (this compound-Api) and this compound-Xylose (this compound-Xyl)[3][6][7]. The typical ratio of these isomers is approximately 65:35 (Api:Xyl)[2][7]. A further level of complexity arises from the attachment point of the acyl chain to the fucose sugar, which can isomerize between the 3-hydroxyl and 4-hydroxyl groups[8]. The aldehyde group at the C4 position of the triterpene core and the lipophilic acyl chain are considered crucial for its adjuvant activity[9][10][11].

Mechanism of Immune Stimulation

This compound is a potent adjuvant that enhances both humoral (antibody-based) and cell-mediated immunity[2][3][12][13]. Its mechanism of action is multifaceted, primarily involving the activation of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages[12][13][14].

This compound directly activates human monocyte-derived dendritic cells (moDCs), promoting a pro-inflammatory transcriptional program[1][15][16]. The initial step in this process is the endocytosis of this compound by APCs, a mechanism that is dependent on membrane cholesterol[1][12][15]. Following endocytosis, this compound accumulates in lysosomes and induces their destabilization, leading to the release of lysosomal contents into the cytosol[1][12][15]. This lysosomal disruption is a critical event that triggers downstream signaling pathways[1][12][15].

The activation of APCs by this compound involves several key signaling pathways:

-

Syk Kinase Activation: Lysosomal destabilization leads to the activation of spleen tyrosine kinase (Syk), a crucial step for the subsequent production of cytokines[1][15][16]. Inhibition of Syk has been shown to decrease this compound-induced cytokine production and NF-κB activation[1].

-

NLRP3 Inflammasome Activation: this compound is a known activator of the NLRP3 inflammasome in mouse APCs, particularly when co-administered with a TLR4 agonist like monophosphoryl lipid A (MPLA)[12][17][18][19][20][21]. This activation leads to the caspase-1 dependent release of the pro-inflammatory cytokines IL-1β and IL-18[12][17][19][20][21].

-

Role of Cathepsin B: The lysosomal cysteine protease, Cathepsin B, has been identified as essential for the activation of human moDCs by this compound in vitro and contributes to its adjuvant effects in vivo[1][15][16].

The signaling cascade initiated by this compound in an antigen-presenting cell is depicted in the following diagram.

Caption: this compound signaling cascade in an APC.

The innate immune activation triggered by this compound shapes the subsequent adaptive immune response, leading to a balanced Th1 and Th2 response[12][14][19]. This is crucial for protection against a wide range of pathogens[14]. This compound is a potent inducer of:

-

Th1 CD4+ T cell responses: Characterized by the production of cytokines like IFN-γ and IL-2[9][12][22].

-

Th2 humoral responses: Leading to robust antibody production[9][12][19].

-

Cytotoxic CD8+ T lymphocyte (CTL) responses: This is likely due to the promotion of antigen cross-presentation by DCs, a process facilitated by the escape of antigens from the endo-lysosomal compartment into the cytosol[1][9][12].

The synergy between this compound and MPLA, as seen in the AS01 adjuvant system, is particularly effective at inducing strong and persistent humoral and cellular immune responses[12]. This combination promotes an early IFN-γ response, which is essential for the development of the CD4+ T cell response[12].

Quantitative Data on Immune Stimulation

The following tables summarize quantitative data from studies investigating the immunostimulatory effects of this compound.

Table 1: Dose-Dependent Cytokine Induction by this compound in Human moDCs

| This compound Concentration | IL-6 (pg/mL) | TNF (pg/mL) | IL-8 (pg/mL) |

|---|---|---|---|

| 0 µg/mL | ~0 | ~0 | ~1000 |

| 1 µg/mL | ~500 | ~250 | ~4000 |

| 5 µg/mL | ~1500 | ~750 | ~8000 |

| 10 µg/mL | ~2000 | ~1000 | ~10000 |

Data are approximate values derived from graphical representations in Welsby et al., 2017[1][23]. The study used this compound formulated in cholesterol-containing liposomes. Cells were stimulated for 24 hours.

Table 2: Effect of this compound on T Cell Responses in Mice

| Adjuvant | Antigen-Specific CD4+ T cells (IFN-γ, IL-2 producing) |

|---|---|

| gE/liposome+QS21 (5 µg) | Low magnitude |

| gE/liposome+MPL (5 µg) | Low magnitude |

| gE/AS01B (5 µg this compound + 5 µg MPL) | Significantly higher (8.7-fold vs this compound alone) |

Data from a study assessing the contribution of AS01B components to the immune response against the gE antigen[12].

Experimental Protocols

Detailed methodologies are critical for the reproducible study of this compound's adjuvant properties. Below are summaries of key experimental protocols.

This protocol is used to assess the direct activation of human APCs by this compound.

-

Generation of moDCs: Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and cultured for 5-6 days in the presence of GM-CSF and IL-4 to differentiate them into moDCs.

-

Stimulation: moDCs are plated and stimulated with various concentrations of this compound (typically 1-10 µg/mL), often formulated in cholesterol-containing liposomes to mimic clinical formulations like AS01[1]. Control stimuli such as MPL (a TLR4 agonist) are used for comparison[1].

-

Inhibitor Treatment (for mechanistic studies): To probe signaling pathways, cells can be pre-treated with specific inhibitors for 1 hour before this compound stimulation. Examples include Bafilomycin A1 (to inhibit lysosomal acidification) or BAY 61-3606 (a Syk inhibitor)[1].

-

Analysis of Cytokine Production:

-

ELISA: Supernatants are collected after 24 hours of stimulation to quantify protein levels of cytokines like TNF, IL-6, and IL-8[1].

-

qPCR: Cells are harvested after a shorter stimulation (e.g., 4 hours) for RNA extraction and analysis of cytokine gene expression (e.g., TNF, IL6) by quantitative real-time PCR[1].

-

-

Analysis of Cell Surface Marker Expression: After 24 hours of stimulation, cells are stained with fluorescently labeled antibodies against maturation markers (e.g., CD86, HLA-DR) and analyzed by flow cytometry to assess DC maturation[1].

The following diagram illustrates a typical workflow for these in vitro experiments.

Caption: Workflow for moDC stimulation and analysis.

These protocols are designed to evaluate the adjuvant effect of this compound on antigen-specific immune responses in an animal model.

-

Animal Model: C57BL/6 or BALB/c mice are commonly used. For specific mechanistic questions, knockout mice (e.g., Nlrp3 -/-) may be employed[17][20][21].

-

Immunization: Mice are immunized (e.g., intramuscularly or subcutaneously) with a model antigen (e.g., ovalbumin, HIV-1 gp120, or Hepatitis B surface antigen) either alone or formulated with this compound[12][17][21]. Doses can range from 1-5 µg of this compound per mouse[12].

-

Sample Collection: At specified time points post-immunization (e.g., day 7, 14, 21), blood samples are collected for serum antibody analysis, and spleens are harvested for T cell analysis[24].

-

Analysis of Humoral Response:

-

Analysis of Cellular Response:

-

ELISpot or Intracellular Cytokine Staining (ICS): Splenocytes are re-stimulated in vitro with the specific antigen or peptides. The frequency of antigen-specific, cytokine-producing T cells (e.g., IFN-γ, IL-2) is then measured by ELISpot or by flow cytometry following intracellular cytokine staining[12][24].

-

Pentamer Staining: To directly quantify antigen-specific CD8+ T cells, fluorescently labeled MHC-I pentamers or tetramers complexed with the relevant peptide are used to stain splenocytes for flow cytometry analysis[24].

-

Structure-Activity Relationships

The complex structure of this compound is intimately linked to its function. The following diagram illustrates the logical relationship between the structural domains of this compound and their contribution to its adjuvant activity.

Caption: Key structural domains and their functional roles.

References

- 1. Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. invivogen.com [invivogen.com]

- 4. This compound: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural and synthetic saponin adjuvant this compound for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the saponin adjuvant this compound and its base-catalyzed isomerization product by 1H and natural abundance 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a minimal saponin vaccine adjuvant based on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is this compound used for? [synapse.patsnap.com]

- 14. amaranbiotech.com [amaranbiotech.com]

- 15. Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants* | Semantic Scholar [semanticscholar.org]

- 19. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. desertking.com [desertking.com]

- 21. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Adjuvant QS-21: A Deep Dive into its Immunological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

QS-21, a purified triterpene saponin extracted from the bark of the Quillaja saponaria tree, is a potent immunological adjuvant used in several licensed and investigational vaccines.[1][2] Its ability to significantly enhance both humoral and cell-mediated immune responses to a wide variety of antigens makes it a critical component in the development of next-generation vaccines against infectious diseases and cancer.[3][4] This technical guide provides an in-depth exploration of the immunological pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.

Core Immunological Pathways Activated by this compound

This compound orchestrates a complex and multifaceted immune response, beginning with the activation of innate immunity, which in turn shapes a robust and durable adaptive immune response. The primary mechanisms involve the activation of antigen-presenting cells (APCs), the induction of a robust cytokine and chemokine milieu, and the promotion of both antibody and T-cell-mediated immunity.[3][5]

Innate Immune Activation

The initial and critical events in this compound-mediated adjuvanticity occur at the level of the innate immune system, primarily through its interaction with APCs such as dendritic cells (DCs) and macrophages.[3][6]

1. Antigen-Presenting Cell (APC) Uptake and Activation:

This compound is internalized by APCs through a cholesterol-dependent endocytosis mechanism. Following endocytosis, this compound traffics to lysosomes and induces their destabilization. This lysosomal disruption is a key event that triggers downstream signaling pathways.

The activation of APCs is characterized by the upregulation of co-stimulatory molecules such as CD86 and Major Histocompatibility Complex (MHC) class II molecules, which are essential for effective T-cell priming.[6]

2. Inflammasome Activation:

This compound is a potent activator of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in APCs.[5][7] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1β and IL-18.[7] The release of these cytokines is crucial for driving subsequent Th1-type immune responses.[5] Interestingly, while this compound alone can prime the inflammasome, its robust activation often requires a co-stimulatory signal, such as one provided by a Toll-like receptor (TLR) agonist like monophosphoryl lipid A (MPL).[7]

3. Syk Kinase and Cathepsin B Signaling:

The activation of human monocyte-derived dendritic cells (moDCs) by this compound is dependent on the activation of spleen tyrosine kinase (Syk). Lysosomal destabilization induced by this compound leads to the activation of Syk, which is a critical step for the subsequent production of pro-inflammatory cytokines. Furthermore, the lysosomal cysteine protease, cathepsin B, is essential for this compound-mediated moDC activation and contributes to its adjuvant effects in vivo.

Adaptive Immune Response

The initial innate immune activation by this compound creates a favorable environment for the development of a strong and tailored adaptive immune response.

1. T-Cell Response:

This compound is a potent inducer of both CD4+ and CD8+ T-cell responses.[4][8] It promotes a balanced Th1/Th2 response, with a notable skewing towards a Th1 phenotype, which is crucial for cellular immunity against intracellular pathogens and cancer.[3][4] The Th1 response is characterized by the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[4] The induction of cytotoxic T-lymphocytes (CTLs) is a key feature of this compound adjuvanted vaccines, enabling the killing of infected or malignant cells.[4]

2. Humoral (B-Cell) Response:

This compound significantly enhances antigen-specific antibody production.[4] It promotes the production of various antibody isotypes, including a balanced production of IgG1 and IgG2a/c in mice, which is indicative of both Th2 and Th1 help, respectively.[4]

Quantitative Data on this compound Induced Immune Responses

The following tables summarize quantitative data from various studies on the immunological effects of this compound. It is important to note that absolute values can vary depending on the experimental model, antigen, and dosage used.

Table 1: In Vitro Cytokine Production by Human Monocyte-Derived Dendritic Cells (moDCs) 24 hours post-stimulation with this compound

| Cytokine | Concentration (pg/mL) at 10 µg/mL this compound |

| IL-6 | ~10,000 - 40,000 |

| TNF | ~1,000 - 5,000 |

| IL-8 | ~20,000 - 80,000 |

| Data are approximate ranges derived from graphical representations in the cited source. |

Table 2: In Vivo Cytokine Production in Mice

| Cytokine | Model System | Concentration (pg/mL) | Notes |

| IFN-γ | HBsAg + AS01 (MPL + this compound) in mice, 6h post-immunization | ~300[5] | This compound alone did not significantly induce IFN-γ.[5] |

| IL-1β | HIV-1 gp120 + this compound in mice, at injection site | Detectable (low levels)[7] | Dependent on NLRP3.[7] |

Table 3: Antigen-Specific Antibody Titers in Mice

| Adjuvant | Antigen | IgG1 Titer (Endpoint) | IgG2c Titer (Endpoint) |

| None | HBsAg | ~10^2 - 10^3[8] | <10^2[8] |

| This compound | HBsAg | ~10^4 - 10^5[8] | ~10^3 - 10^4[8] |

| None | Influenza | ~10^3[9] | ~10^2[9] |

| This compound (1.5 µg) | Influenza | ~10^5[9] | ~10^4[9] |

| Data are approximate ranges derived from graphical representations in the cited sources.[8][9] |

Table 4: T-Cell Responses in Mice

| Adjuvant | Antigen | Responding T-cells | Cytokine Production |

| This compound | HBsAg | CD4+ and CD8+ | Increased IFN-γ, TNF, IL-2[8] |

| This compound | gE | CD4+ | Increased IFN-γ, IL-2[5] |

| Data indicates a significant increase in the percentage of cytokine-producing T-cells compared to antigen alone.[5][8] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the immunological effects of this compound.

Protocol 1: In Vivo Mouse Immunization

This protocol describes a general procedure for immunizing mice to assess the adjuvant effect of this compound on antibody and T-cell responses.

Materials:

-

C57BL/6J mice (female, 6-8 weeks old)[2]

-

Antigen of interest (e.g., Ovalbumin (OVA), MUC1-KLH)[2]

-

This compound adjuvant

-

Sterile Phosphate-Buffered Saline (PBS)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Vaccine Preparation: On the day of immunization, dilute the antigen and this compound to the desired concentrations in sterile PBS. A typical final volume for subcutaneous injection is 100 µL.[2] For example, for a 20 µg antigen dose and a 20 µg this compound dose, prepare a solution containing both components in 100 µL of PBS per mouse.[2]

-

Immunization Schedule:

-

Sample Collection:

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

This protocol outlines the steps to measure antigen-specific IgG titers in mouse serum.

Materials:

-

96-well ELISA plates

-

Antigen of interest

-

Coating buffer (e.g., PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Mouse serum samples

-

HRP-conjugated anti-mouse IgG, IgG1, and IgG2c detection antibodies

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with wash buffer.

-

Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate 3 times with wash buffer.

-

Sample Incubation: Add serial dilutions of the mouse serum samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate 3 times with wash buffer.

-

Detection Antibody Incubation: Add the HRP-conjugated detection antibody (e.g., anti-mouse IgG, IgG1, or IgG2c) diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the plate 5 times with wash buffer.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off.

Protocol 3: In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and their stimulation with this compound to analyze cytokine production and maturation.

Materials:

-

Bone marrow cells from mice

-

RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics

-

Recombinant murine GM-CSF and IL-4

-

This compound

-

Lipopolysaccharide (LPS) as a positive control

-

ELISA kits for desired cytokines (e.g., IL-1β, IL-6, TNF)

-

Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD11c, -MHCII, -CD86, -CD80)

Procedure:

-

BMDC Generation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL).

-

On day 3, replace half of the medium with fresh medium containing cytokines.

-

On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

-

-

BMDC Stimulation:

-

Analysis:

-

Cytokine Measurement: Collect the culture supernatants and measure cytokine concentrations using ELISA kits according to the manufacturer's instructions.

-

Maturation Marker Analysis: Harvest the cells and stain with fluorochrome-conjugated antibodies against CD11c, MHCII, CD86, and CD80. Analyze the expression of these markers by flow cytometry to assess DC maturation.

-

Protocol 4: Intracellular Cytokine Staining and Flow Cytometry for T-Cell Responses

This protocol details the procedure for identifying antigen-specific, cytokine-producing T-cells from the spleens of immunized mice.

References

- 1. thno.org [thno.org]

- 2. Development of a minimal saponin vaccine adjuvant based on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. This compound: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A simple method to visualize and assess the integrity of lysosomal membrane in mammalian cells using a fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adjuvant QS-21: A Deep Dive into its Effects on Antigen-Presenting Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

QS-21, a triterpenoid saponin extracted from the bark of the Quillaja saponaria tree, is a potent immunological adjuvant used in several licensed and investigational vaccines.[1][2][3][4][5][6] Its efficacy lies in its ability to significantly enhance both humoral (Th2) and cell-mediated (Th1) immune responses to co-administered antigens.[3][4][7][8] This is particularly crucial for subunit vaccines, which are often poorly immunogenic on their own.[5] The primary mechanism behind this compound's adjuvant activity is its profound impact on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. These cells are the sentinels of the innate immune system, responsible for initiating and shaping the subsequent adaptive immune response.[9][10][11] This guide provides a detailed examination of the molecular and cellular interactions between this compound and APCs, supported by quantitative data, experimental protocols, and pathway visualizations.

Direct Activation and Maturation of Antigen-Presenting Cells

This compound directly activates human and mouse APCs, triggering a pro-inflammatory transcriptional program and promoting their maturation.[1][5][12] This activation is crucial for enhancing antigen presentation and T-cell priming.[3][9] Upon stimulation with this compound, APCs upregulate the expression of co-stimulatory molecules and MHC class II molecules, which are essential for effective T-cell activation.

Quantitative Effects of this compound on APC Maturation and Cytokine Secretion

The following tables summarize the quantitative data on the effects of this compound on APCs, including cytokine production and the expression of key surface markers indicative of maturation and activation.

Table 1: Cytokine Production by Human Monocyte-Derived Dendritic Cells (moDCs) in Response to this compound

| Cytokine | This compound Concentration | Mean Concentration (pg/mL) | Notes | Reference |

| IL-6 | 1 µg/mL | ~1000 | Dose-dependent increase observed. | [1] |

| 2.5 µg/mL | ~2000 | [1] | ||

| 5 µg/mL | ~3000 | [1] | ||

| 10 µg/mL | ~4000 | [1] | ||

| TNF | 1 µg/mL | ~500 | Dose-dependent increase observed. | [1] |

| 2.5 µg/mL | ~1000 | [1] | ||

| 5 µg/mL | ~1500 | [1] | ||

| 10 µg/mL | ~2000 | [1] | ||

| IL-8 | 1 µg/mL | ~10000 | Dose-dependent increase observed. | [1] |

| 2.5 µg/mL | ~20000 | [1] | ||

| 5 µg/mL | ~30000 | [1] | ||

| 10 µg/mL | ~40000 | [1] | ||

| IL-1β | 10 µg/mL | Increased levels observed | Production is independent of pan-caspase inhibitor Z-VAD-FMK, suggesting it's not solely inflammasome-dependent in this context. | [1] |

Data is estimated from graphical representations in the cited source and represents stimulation for 24 hours.

Table 2: Upregulation of Surface Markers on Human moDCs by this compound

| Surface Marker | Treatment | Mean Fluorescence Intensity (MFI) Fold Increase | Notes | Reference |

| HLA-DR | This compound (10 µg/mL) | ~2.5 | Stimulation for 24 hours. | [1] |

| CD86 | This compound (10 µg/mL) | ~4.0 | Stimulation for 24 hours. | [1] |

Data is estimated from graphical representations in the cited source.

Table 3: IL-1β and IL-18 Release from Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) and Macrophages

| Cell Type | Treatment | IL-1β (pg/mL) | IL-18 (pg/mL) | Notes | Reference |

| BMDCs | This compound (2 µg/mL) + MPLA | ~1000 | Not specified | This compound alone did not induce IL-1β. Co-stimulation with TLR4 agonist MPLA is required. | [2] |

| Macrophages | This compound (2 µg/mL) + MPLA | ~1500 | Not specified | Release is dependent on Caspase-1, ASC, and NLRP3. | [2] |

| BMDCs | This compound (2 µg/mL) + MPLA | Not specified | ~200 | Release is dependent on NLRP3. | [2] |

Data is estimated from graphical representations in the cited source following 6 hours of stimulation.

Core Signaling Pathways Activated by this compound in APCs

This compound activates APCs through at least two distinct, yet potentially interconnected, signaling pathways: a lysosome-dependent pathway leading to Syk kinase activation and an NLRP3 inflammasome-dependent pathway.

Cholesterol-Dependent Endocytosis and Lysosomal Destabilization Pathway

In human moDCs, this compound's mechanism is initiated by its uptake through a cholesterol-dependent endocytosis process.[1][5][12] Once inside the cell, this compound traffics to lysosomes. Its interaction with the lysosomal membrane leads to destabilization and permeabilization.[1][11] This lysosomal rupture releases its contents, including proteases like Cathepsin B, into the cytoplasm.[1][12] This event is a critical upstream signal that leads to the activation of the spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, which in turn initiates a signaling cascade culminating in the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-8.[1][12]

Caption: this compound uptake and lysosomal activation pathway in human APCs.

NLRP3 Inflammasome Activation

In mouse APCs, this compound is a potent activator of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response.[2][3][4][13][14] However, this activation typically requires a priming signal, often provided by a Toll-like receptor (TLR) agonist such as Monophosphoryl Lipid A (MPLA), which is a component of the AS01 adjuvant system.[2][3] The priming signal upregulates the expression of NLRP3 and pro-IL-1β. This compound then provides the second signal, which is thought to be related to lysosomal damage or other cellular stress, leading to the assembly of the NLRP3 inflammasome.[5] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, activates Caspase-1.[2][13] Active Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines that drive Th1 and Th17 responses.[2][3][4][8]

Caption: this compound-mediated NLRP3 inflammasome activation pathway in mouse APCs.

Impact on Antigen Processing and Presentation

A key function of adjuvants is to enhance the presentation of antigens to T cells. This compound facilitates this process, particularly promoting cross-presentation, where exogenous antigens are processed and presented on MHC class I molecules to activate cytotoxic CD8+ T cells.[1][5] This is a critical feature for vaccines targeting intracellular pathogens and cancer.[4][15] The mechanism is linked to the ability of this compound to disrupt endosomal and lysosomal membranes.[13] This disruption allows antigens that have been taken up by the APC to escape from the endo-lysosomal compartment into the cytosol, where they can be processed by the proteasome and loaded onto MHC class I molecules for presentation to CD8+ T cells.[13]

Experimental Protocols

Isolation and Culture of Human Monocyte-Derived Dendritic Cells (moDCs)

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

Monocyte Isolation: CD14+ monocytes are purified from PBMCs using positive selection with CD14 microbeads.

-

Differentiation: Monocytes are cultured for 5-6 days in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, IL-4 (20 ng/mL), and GM-CSF (50 ng/mL) to differentiate them into immature moDCs.

-

Stimulation: Immature moDCs are harvested and stimulated with various concentrations of liposomal this compound (e.g., 1-10 µg/mL) for a specified period (e.g., 4, 6, or 24 hours) depending on the downstream assay. A TLR agonist like MPLA (1 µg/mL) can be used as a positive control.

Flow Cytometry Analysis of APC Surface Marker Expression

-

Cell Preparation: After stimulation, moDCs are harvested and washed with PBS containing 2% FBS.

-

Staining: Cells are stained with fluorescently-conjugated monoclonal antibodies specific for human surface markers such as CD86, HLA-DR, CD40, and CD80 for 30 minutes at 4°C in the dark. Isotype-matched control antibodies are used to determine background fluorescence.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer. Data is collected for at least 10,000-50,000 events per sample.

-

Analysis: The expression levels of the markers are quantified by the mean fluorescence intensity (MFI) on the relevant cell population, gated based on forward and side scatter properties.

Cytokine Quantification by ELISA

-

Sample Collection: Cell culture supernatants are collected after the stimulation period and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentration of cytokines (e.g., IL-6, TNF, IL-8, IL-1β, IL-18) in the supernatants is measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations to determine the cytokine concentrations in the experimental samples.

Caption: Workflow for studying the in vitro effects of this compound on human APCs.

Conclusion

This compound is a multifaceted adjuvant that potently enhances immune responses by directly targeting and activating antigen-presenting cells. Its mechanisms of action involve cholesterol-dependent endocytosis, lysosomal destabilization leading to Syk-dependent cytokine production, and, particularly in the presence of a TLR agonist, robust activation of the NLRP3 inflammasome.[1][2] These actions collectively lead to APC maturation, increased pro-inflammatory cytokine secretion, and enhanced antigen cross-presentation, which are essential for priming strong and durable Th1-biased cellular and humoral immunity.[1][3][13] A thorough understanding of these pathways is critical for the rational design of next-generation vaccines and adjuvant systems for a wide range of diseases.[11]

References

- 1. Frontiers | Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant this compound [frontiersin.org]

- 2. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Adjuvant | Springer Nature Experiments [experiments.springernature.com]

- 7. amaranbiotech.com [amaranbiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical and biological characterization of vaccine adjuvant this compound produced via plant cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural and synthetic saponin adjuvant this compound for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of QS-21 Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QS-21, a saponin natural product isolated from the bark of Quillaja saponaria Molina, is one of the most potent vaccine adjuvants known, capable of inducing robust cellular (Th1) and humoral (Th2) immune responses.[1][2][3] Despite its efficacy, the clinical application of this compound is hampered by several challenges, including its complex structure, limited natural supply, chemical instability (particularly the hydrolytically labile ester bonds), and dose-limiting toxicity, such as hemolysis.[1][2][4][5] These limitations have spurred extensive research into the synthesis and evaluation of this compound analogs to identify the key structural features required for adjuvanticity and to develop new agents with improved therapeutic profiles. This guide provides a detailed overview of the structure-activity relationships (SAR) of this compound analogs, summarizing key findings from decades of research.

The Four Structural Domains of this compound

The complex structure of this compound can be divided into four distinct domains, which has provided a logical framework for systematic modification and SAR studies.[1][2][6]

-

Domain A: Triterpene Core: A quillaic acid aglycone forms the hydrophobic core.

-

Domain B: Branched Trisaccharide: A complex branched sugar chain attached at the C3 position of the triterpene.

-

Domain C: Linear Oligosaccharide: A linear tetrasaccharide linked via an ester bond to the C28 carboxyl group of the triterpene.

-

Domain D: Acyl Chain: A complex, glycosylated pseudodimeric acyl chain attached via an ester to the fucose residue of the linear oligosaccharide.

Core Structure-Activity Relationship (SAR) Insights

Systematic modifications of each domain have yielded critical insights into the structural requirements for adjuvant activity and have helped to decouple efficacy from toxicity.

Triterpene Core (Domain A)

Modifications to the triterpene backbone have demonstrated the importance of specific functional groups.

-

C4-Aldehyde: The aldehyde group at the C4 position is crucial for adjuvant activity. Analogs with this group modified or removed show a significant loss of ability to stimulate antibody production and cytotoxic T-lymphocyte (CTL) responses.[7][8] This suggests the aldehyde may be directly involved in the mechanism of action, potentially through Schiff base formation with a cellular target.[7]

-

C16-Hydroxyl: Retaining the C16 hydroxyl function appears to be important for potent adjuvant activity in simplified synthetic analogs.[4]

-

C23-Oxo group: The presence of an oxo group at C23 is a common feature of active saponins.

Branched Trisaccharide at C3 (Domain B)

Perhaps one of the most significant findings for the development of simplified analogs is that the entire branched trisaccharide at C3 is largely dispensable for adjuvant activity.[9] This discovery has enabled the synthesis of much less complex molecules that retain potent immunostimulatory effects and often exhibit reduced toxicity.[4][9]

Linear Oligosaccharide at C28 (Domain C)

The linear oligosaccharide plays a critical role in balancing adjuvant potency and toxicity.

-

Chain Length: Systematic truncation of the tetrasaccharide has shown that a trisaccharide variant is equipotent to the full-length this compound.[6][10] However, further shortening to a disaccharide leads to increased toxicity, while a monosaccharide congener is significantly less potent.[6] This indicates an optimal length for this domain is required to achieve a favorable therapeutic window.

-

C28-Ester Linkage: The native ester linkage between the triterpene and the oligosaccharide is prone to hydrolysis. Replacing this bond with a more stable amide linkage is a viable strategy for creating robust, hydrolytically stable saponin adjuvants.[8][11]

Acyl Chain Domain (Domain D)

The lipophilic acyl chain is a critical determinant of the nature and strength of the immune response.

-

Essential for Th1 Response: The acyl chain is absolutely essential for stimulating a Th1-biased immune response, including the production of CTLs.[8] Deacylated this compound (DS-1) loses its ability to induce CTLs and IgG2a responses, although it may retain some capacity to potentiate Th2 (humoral) immunity.[8]

-

Decoupling Activity from Toxicity: Significant structural modifications to the acyl chain are well-tolerated and can lead to analogs with improved safety profiles.[6] Replacing the hydrolytically unstable ester linkage within this domain with an amide bond enhances chemical stability.[10] Furthermore, altering the terminal functional groups (e.g., to a carboxylic acid) can maintain adjuvant activity while reducing toxicity.[6]

-

Probes for Mechanistic Studies: The tolerance for modification in this domain has enabled the synthesis of analogs bearing fluorescent labels or other tags.[4][6] These probes have been instrumental in cellular studies, revealing that potent saponin adjuvants are internalized by dendritic cells rather than simply associating with the plasma membrane.[6]

Quantitative Data on this compound Analog Activity

The following tables summarize key quantitative data from SAR studies, focusing on hemolytic activity as a primary measure of toxicity and antibody responses as a measure of adjuvant efficacy.

Table 1: Hemolytic Activity of Representative this compound Analogs

| Compound | Modification Summary | Hemolysis Rate (%) at 500 µg/mL | Reference |

| This compound | Natural Product (Control) | High (Specific value often used as 100% reference) | [1] |

| L1-L8 | No C3 modification, varied sugar chains on acyl side chain | Minimal to Low | [1][2] |

| L10-L12 | 3-oxo modification on triterpene core | Stronger hemolysis than L5 and L7 | [2] |

| L15 | 3-oxo modification, different acyl chain sugar | Relatively High | [1] |

| SQS-102 | Amide-linked acyl chain, trisaccharide | Higher toxicity than other SQS analogs | [4][12] |

| SQS Series | Generally lower toxicity than this compound | Significantly Lower | [4] |

Note: Direct comparison of hemolysis rates across different studies can be challenging due to variations in experimental protocols. The data presented indicates general trends.

Table 2: Adjuvant Activity of Key this compound Analog Classes

| Analog Class | Key Structural Feature(s) | IgG1 Titer (vs. Antigen alone) | IgG2a Titer (vs. Antigen alone) | Key Finding | Reference(s) |

| C4-Aldehyde Modified | Aldehyde on triterpene removed/modified | No significant increase | No significant increase | C4-aldehyde is essential for activity. | [7] |

| Deacylated this compound (DS-1) | Acyl chain domain removed | Increased | No significant increase | Acyl chain is critical for Th1 response (IgG2a, CTLs). | [8] |

| Trisaccharide Variant (C28) | Linear tetrasaccharide truncated to trisaccharide | Potent increase, comparable to this compound | Potent increase, comparable to this compound | Trisaccharide is the optimal length for the linear chain. | [6] |

| Disaccharide Variant (C28) | Linear tetrasaccharide truncated to disaccharide | Potent increase | Potent increase | More toxic than trisaccharide or this compound. | [6] |

| Branched Trisaccharide Removed | Entire C3 sugar domain absent | Potent increase | Potent increase | C3 trisaccharide is dispensable for adjuvant activity. | [9] |

| Amide-Linked Acyl Chain | Ester in acyl domain replaced with amide | Potent increase, comparable to this compound | Potent increase, comparable to this compound | Improves stability while retaining potent activity. | [8][10] |

Experimental Protocols

The evaluation of novel this compound analogs relies on a standardized set of in vitro and in vivo assays.

In Vitro Hemolysis Assay

This assay is a primary screen for toxicity, measuring the ability of a compound to lyse red blood cells (RBCs).

-

Preparation of RBCs: Freshly collected sheep or human red blood cells are washed multiple times in a buffered saline solution (e.g., PBS, pH 7.4) via centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended to a final concentration (e.g., 2% v/v).

-

Incubation: A serial dilution of the this compound analog is prepared in the same buffer. The RBC suspension is then added to the analog solutions.

-

Controls: A negative control (buffer only, 0% hemolysis) and a positive control (Triton X-100 or distilled water, 100% hemolysis) are included. This compound is used as a reference compound.

-

Reaction: The mixture is incubated for a set period (e.g., 1-2 hours) at 37°C with gentle agitation.

-

Quantification: After incubation, the samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100.

In Vivo Immunization and Evaluation (Mouse Model)

This protocol assesses the ability of an analog to enhance the immune response to a co-administered antigen.

-

Animals and Antigen: C57BL/6 mice are commonly used.[7] A model antigen, such as ovalbumin (OVA), is chosen for its well-characterized immunological properties.

-

Formulation: The this compound analog is formulated with the chosen antigen in a suitable vehicle (e.g., saline or a liposomal formulation).

-

Immunization Schedule: Mice are immunized via a subcutaneous or intramuscular route. A typical schedule involves a primary immunization on Day 0 followed by one or two booster immunizations at 2-3 week intervals.

-

Blood Collection: Blood samples are collected periodically (e.g., 1-2 weeks after each booster) via tail or retro-orbital bleed to obtain serum.

-

Antibody Titer Measurement (ELISA):

-

ELISA plates are coated with the antigen (e.g., OVA).

-

After blocking, serial dilutions of the collected mouse serum are added to the wells.

-

Antigen-specific antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for mouse IgG isotypes (e.g., IgG1 for Th2 response, IgG2a/IgG2c for Th1 response).

-

A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped. The absorbance is read on a plate reader.

-